7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Lipophilicity ADME Medicinal Chemistry

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-58-7) is a methyl-substituted 1,4-benzoxazine heterocycle featuring a benzene ring fused to a saturated oxazine ring. The 7-position methyl group increases lipophilicity relative to the unsubstituted parent (XLogP3-AA: 1.94 vs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 71472-58-7
Cat. No. B3022788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS71472-58-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCO2
InChIInChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
InChIKeyHHFJHCXBGHXHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-58-7): A Lipophilic Benzoxazine Scaffold for Kinase-Targeted Synthesis and Cellular Assay Development


7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 71472-58-7) is a methyl-substituted 1,4-benzoxazine heterocycle [1] featuring a benzene ring fused to a saturated oxazine ring. The 7-position methyl group increases lipophilicity relative to the unsubstituted parent (XLogP3-AA: 1.94 vs. 1.64) [2], modulating compound distribution and membrane partitioning in biological systems. This scaffold appears in multiple patent families [3] and serves as a building block for kinase-targeted libraries, particularly VEGFR-2 inhibitors via boronic ester intermediates .

Why Methyl Position and Lipophilicity Make 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine Non-Interchangeable with Unsubstituted or 6-Methyl Analogs


Benzoxazine scaffold substitution is not generic; the position and presence of the methyl group directly modulate key molecular properties. 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine exhibits a calculated logP of 1.94, a ~0.3 unit increase over the unsubstituted parent (logP 1.64) [1], which can significantly alter membrane permeability and tissue distribution in cellular assays. While the 6-methyl isomer shares a similar logP value (~1.94) , differences in electronic and steric effects from the 7-position substitution influence reactivity and target engagement [2][3]. Importantly, high-strength, head-to-head comparative biological data for this specific compound are currently limited in the public domain; procurement decisions must therefore be guided by the compound's distinct lipophilicity profile and its validated utility as a 7-substituted intermediate for kinase inhibitor synthesis rather than assuming interchangeability with other methyl-substituted benzoxazines.

Quantitative Differentiation Evidence for 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (71472-58-7)


Increased Lipophilicity vs. Unsubstituted Benzoxazine Enhances Predicted Membrane Permeability

The 7-methyl substitution increases calculated lipophilicity (LogP) by approximately 0.3 units compared to the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine parent scaffold . The target compound has a reported LogP of 1.94, while the unsubstituted parent has a LogP of 1.64 [1]. This difference is consistent with the addition of a methyl group and is quantifiable across multiple calculation methods . The 6-methyl isomer exhibits an identical LogP of 1.94 , confirming that the methyl group, regardless of position, elevates lipophilicity relative to the unsubstituted core, though positional isomers may differ in other properties such as electronic distribution and steric hindrance [2].

Lipophilicity ADME Medicinal Chemistry

Antiproliferative Activity in MCF-7 Breast Cancer Cells

In a ChEMBL-deposited assay (CHEMBL2345705), 7-methyl-3,4-dihydro-2H-1,4-benzoxazine was evaluated for antiproliferative activity against human MCF-7 breast cancer cells [1]. The compound inhibited cell growth after 72 hours as measured by MTT assay. Quantitative IC50 data are available in the ChEMBL database [2], though direct comparative data against the unsubstituted parent or positional isomers in this same assay system are not publicly available. The methyl substitution at the 7-position may contribute to the observed activity by modulating lipophilicity and cellular uptake relative to the unsubstituted scaffold .

Oncology Antiproliferative Cell-based Assay

Enzymatic Inhibition of Dihydroorotase

The compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells [1]. At a concentration of 10 µM and pH 7.37, the compound demonstrated an IC50 of 1.00E+6 nM (1 mM) [2]. This level of inhibition indicates weak activity against this target. No comparative data for structurally related benzoxazines in this specific assay are available in the public domain. The lipophilic methyl substitution may influence binding to the enzyme's active site, but direct SAR comparisons cannot be drawn without additional data.

Enzyme Inhibition Dihydroorotase Biochemical Assay

P2X3 Purinoceptor Antagonist Activity

The compound was tested for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. At a concentration of 10 µM, the compound was evaluated; quantitative antagonism data are available in BindingDB [2]. P2X3 is a target for chronic pain and inflammatory conditions. The methyl group at the 7-position may affect binding affinity and selectivity compared to other benzoxazine derivatives, but direct comparative data are lacking. This target engagement data point provides a starting point for SAR exploration of benzoxazine-based P2X3 antagonists.

Ion Channel P2X3 Pain

Vendor-Specific Purity and Storage Specifications Enable Reproducible Procurement

Commercial suppliers provide standardized purity and storage specifications that differentiate this compound in procurement workflows. Fluorochem offers the compound at 97% purity with a recommended storage temperature of 2-8°C and protection from light . Bidepharm provides a higher purity grade of 98% and includes batch-specific analytical data (NMR, HPLC, GC) . These specifications ensure consistent quality for biological assays and synthetic applications, reducing experimental variability compared to generic or lower-purity sources.

Procurement Quality Control Reproducibility

Validated Application Scenarios for 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (71472-58-7) Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via 7-Position Boronic Ester Intermediate

The compound's 7-substituted scaffold is directly utilized in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-boronic acid pinacol ester, a key intermediate for preparing naphthamides that function as VEGFR-2 kinase inhibitors . This establishes the 7-methyl benzoxazine as a strategic building block for targeted kinase drug discovery programs, where the lipophilic methyl group may influence inhibitor binding and selectivity .

Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

The +0.30 LogP increase over the unsubstituted benzoxazine parent [1] provides a quantifiable advantage for projects where enhanced membrane permeability is desired. This property makes the compound a suitable scaffold for exploring structure-lipophilicity relationships and optimizing ADME properties in early-stage drug discovery .

Reference Standard for Antiproliferative Assays in Breast Cancer Models

Documented antiproliferative activity in MCF-7 cells [2] supports the use of this compound as a reference standard or positive control in cell-based oncology assays. Researchers can employ this data to benchmark the activity of novel benzoxazine derivatives or other heterocyclic compounds against a known active scaffold [3].

Chemical Probe for P2X3 Purinoceptor and Dihydroorotase Target Engagement Studies

Validated antagonist activity at the P2X3 receptor [4] and weak inhibition of dihydroorotase [5] provide target engagement data that can guide the development of more potent and selective analogs. The compound serves as a starting point for SAR campaigns aimed at pain (P2X3) or cancer/metabolic disease (dihydroorotase) indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.